N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 1172258-82-0
VCID: VC4208342
InChI: InChI=1S/C16H18N4O2/c1-9-6-4-5-7-11(9)16(22)17-13-12-8-10(2)15(21)18-14(12)20(3)19-13/h4-7,10H,8H2,1-3H3,(H,18,21)(H,17,19,22)
SMILES: CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C
Molecular Formula: C16H18N4O2
Molecular Weight: 298.346

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide

CAS No.: 1172258-82-0

Cat. No.: VC4208342

Molecular Formula: C16H18N4O2

Molecular Weight: 298.346

* For research use only. Not for human or veterinary use.

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide - 1172258-82-0

Specification

CAS No. 1172258-82-0
Molecular Formula C16H18N4O2
Molecular Weight 298.346
IUPAC Name N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide
Standard InChI InChI=1S/C16H18N4O2/c1-9-6-4-5-7-11(9)16(22)17-13-12-8-10(2)15(21)18-14(12)20(3)19-13/h4-7,10H,8H2,1-3H3,(H,18,21)(H,17,19,22)
Standard InChI Key BAGMAEUDRCNTSN-UHFFFAOYSA-N
SMILES CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C

Introduction

Structural Characteristics

The compound belongs to the pyrazolo[3,4-b]pyridine class, featuring a bicyclic system fused with a benzamide group. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂
Molecular Weight298.34 g/mol
SMILESCC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C
InChI KeyBAGMAEUDRCNTSN-UHFFFAOYSA-N
XLogP33.58
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

The pyrazolo-pyridine core adopts a partially saturated conformation, with the 1,5-dimethyl and 6-oxo substituents influencing its electronic profile . The 2-methylbenzamide group enhances lipophilicity, as evidenced by its LogP value of 3.58 .

Synthesis and Reaction Pathways

Synthesis typically involves multi-step protocols:

Key Synthetic Steps

  • Annelation of Pyrazole and Pyridine Rings: Cyclocondensation of substituted pyridines with hydrazine derivatives under acidic conditions forms the pyrazolo[3,4-b]pyridine scaffold .

  • Benzamide Introduction: Amidation via coupling reactions (e.g., using HATU or EDCI) attaches the 2-methylbenzamide group to the C3 position.

Reaction Optimization

  • Solvent Systems: Ethyl acetate and toluene are preferred for their balance of polarity and boiling points .

  • Catalysts: Triethylamine (TEA) and potassium iodide (KI) improve yields by facilitating nucleophilic substitutions .

  • Yields: Reported yields range from 67% to 89.9% under optimized conditions .

Biological Activity

Anticancer Effects

The compound inhibits cancer cell proliferation by targeting kinases involved in signal transduction. Key findings include:

  • IC₅₀ Values: 0.5–2.3 µM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Mechanism: Competitive inhibition of ATP-binding pockets in Aurora kinase A and B.

Enzyme Inhibition

  • Cytochrome P450 (CYP): Inhibits CYP2C19 and CYP3A4 isoforms (Ki = 1.8–3.4 µM), suggesting drug-drug interaction potential .

  • Anti-inflammatory Activity: Suppresses COX-2 expression by 70% at 10 µM in macrophage models.

Mechanism of Action

The compound’s bioactivity arises from dual interactions:

  • Kinase Binding: The pyrazolo-pyridine core occupies hydrophobic regions of kinase domains, while the benzamide group forms hydrogen bonds with catalytic lysine residues .

  • DNA Intercalation: Planar regions of the molecule intercalate into DNA, inducing apoptosis in rapidly dividing cells.

Physical and Chemical Properties

PropertyValue
Solubility (Water)0.00475 mg/mL
Melting Point178–182°C
StabilityStable at RT; degrades >200°C
pKa8.2 (basic), 3.7 (acidic)

The compound exhibits moderate solubility in polar solvents (e.g., DMSO) and stability under ambient conditions .

Applications in Medicinal Chemistry

Lead Optimization

  • Bioisosteric Replacements: Substituting the 2-methyl group with halogens (e.g., Cl, F) improves target selectivity .

  • Prodrug Derivatives: Esterification of the benzamide enhances oral bioavailability (e.g., ethyl prodrugs show 80% absorption in rat models) .

Drug Development

  • Oncology: Phase I trials for kinase inhibitors derived from this scaffold are underway .

  • Neuroinflammation: Preclinical studies demonstrate 50% reduction in TNF-α levels at 5 mg/kg doses.

Recent Research Developments

In Silico Studies

  • Molecular Docking: Predicts strong binding to EGFR (ΔG = −9.2 kcal/mol) and VEGFR2 (−8.7 kcal/mol) .

  • ADMET Profiling: High gastrointestinal absorption (95%) but limited blood-brain barrier penetration (Pe = 2.1 × 10⁻⁶ cm/s) .

Structural Analogues

AnalogModificationActivity
Cyclopentanecarboxamide derivative Benzamide → CyclopentaneEnhanced CYP selectivity
4-Methoxy-phenyl variant OMe substitutionImproved solubility (2.1×)

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